Prolintane Hydrochloride

Monoamine transporters Reuptake inhibition Structure-activity relationship

Researchers studying monoamine transporter pharmacology require reference compounds with well-characterized selectivity profiles to avoid confounding variables from mixed-transporter inhibitors. Prolintane hydrochloride (CAS 1211-28-5) resolves this need as a defined NDRI with ≥10-fold DAT/NET selectivity over SERT. • Enables cleaner dopaminergic pathway dissection vs. methyl-substituted analogs with reduced DAT/SERT ratios. • Serves as a moderate-abuse-liability reference (38.57% cocaine-appropriate responding in drug discrimination). • Validated benchmark for enantioselective analytical method development (GC-MS, LC-MS/MS) and human-vs-rodent transporter pharmacology. Supplied with comprehensive CoA; intended exclusively for forensic toxicology and research use.

Molecular Formula C15H24ClN
Molecular Weight 253.81 g/mol
CAS No. 1211-28-5
Cat. No. B127742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlintane Hydrochloride
CAS1211-28-5
Synonyms1-(alpha-propylphenethyl)pyrrolidine
Katovit
phenylpyrrolidinylpentan
prolintane
prolintane hydrochloride
Promotil
Molecular FormulaC15H24ClN
Molecular Weight253.81 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=CC=C1)N2CCCC2.Cl
InChIInChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H
InChIKeyFKOFBBOQSMUYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolintane Hydrochloride: Monoamine Transporter Research Compound


Prolintane hydrochloride (CAS 1211-28-5) is a synthetic central nervous system (CNS) stimulant belonging to the phenylalkylpyrrolidine class, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. Originally developed in the 1950s and formerly marketed under trade names including Catovit, Katovit, Promotil, and Villescon, its clinical use was discontinued due to abuse liability concerns [2]. The compound inhibits dopamine transporter (DAT) and norepinephrine transporter (NET) with substantially higher potency than its activity at serotonin transporter (SERT), distinguishing it pharmacologically from broader-spectrum monoamine reuptake inhibitors [3]. Prolintane hydrochloride serves as a reference standard for analytical method development, forensic toxicology, and research into stimulant pharmacology, monoamine transporter structure-activity relationships, and substance abuse mechanisms .

Prolintane Hydrochloride: Substitution Limitations


Procurement decisions involving prolintane hydrochloride require compound-specific selection because structurally similar stimulants—including α-PVP (β-keto-prolintane), pyrovalerone, MDPV, and methylphenidate—exhibit meaningfully divergent monoamine transporter inhibition profiles and abuse liability profiles [1]. Prolintane demonstrates hybrid pharmacology at human monoamine transporters, acting as both an uptake inhibitor at DAT/NET and a substrate capable of evoking serotonin release at human SERT, a property not uniformly shared across structurally related analogs [2]. Additionally, substituent modifications to the prolintane scaffold produce systematic alterations in DAT/SERT selectivity ratios, with methyl-substituted analogs exhibiting reduced DAT/SERT ratios that correlate with attenuated abuse potential [3]. Direct substitution with an alternate NDRI in research protocols would therefore introduce uncontrolled variance in transporter pharmacology, confounding experimental interpretation and compromising reproducibility. The quantitative evidence below delineates the specific parameters that differentiate prolintane from its closest structural and functional comparators.

Prolintane Hydrochloride: Differentiation vs Analogs


DAT/NET vs. SERT Selectivity

Prolintane displays at least 10-fold higher inhibitory potency at dopamine transporter (DAT) and norepinephrine transporter (NET) compared to serotonin transporter (SERT) across all tested compounds in the series [1]. This DAT/SERT selectivity ratio serves as a key differentiator from methyl-substituted prolintane analogs (2-, 3-, or 4-methyl), which exhibit enhanced SERT inhibition potency relative to DAT, thereby lowering the DAT/SERT ratio and suggesting reduced abuse liability [2].

Monoamine transporters Reuptake inhibition Structure-activity relationship

Human vs. Rat SERT Substrate Activity

Prolintane and its analogs induce hSERT-mediated ionic currents and [3H]serotonin efflux in cells expressing human SERT—a substrate-like activity not observed in rat brain synaptosomes [1]. This classifies prolintane as a hybrid compound at human monoamine transporters (inhibitor at DAT/NET; substrate at hSERT), whereas in rodent models it functions exclusively as an uptake inhibitor [2]. Across all compounds tested, SERT inhibitory potencies were at least 10-fold weaker at human SERT compared to rat SERT [1].

Species differences Serotonin transporter Hybrid ligands

Abuse Liability and Locomotor Stimulation

In a systematic rodent behavioral pharmacology study, acute prolintane (10 and 20 mg/kg, IP) increased locomotor activity in mice but to a lesser degree than methamphetamine (positive control) [1]. In drug discrimination testing, cumulative doses of prolintane partially elicited cocaine-appropriate lever responses at 38.57% (at doses up to 10 mg/kg) in rats [2]. Prolintane produced significant drug-paired place preference at 10 and 20 mg/kg and supported intravenous self-administration (4 mg/kg/infusion) with higher active lever responses relative to inactive lever [1].

Locomotor activity Abuse potential Conditioned place preference

Enantioselective Metabolism

R-(+)-prolintane and S-(-)-prolintane, synthesized from optically active phenylalanine, exhibit differential metabolic fates [1]. When racemic prolintane was administered to Asian and European volunteers, the metabolism of the enantiomers differed primarily in the quantitative amounts of metabolites excreted in 24-hour urine, as determined by gas-liquid chromatography mass spectroscopy using synthetic reference compounds [2].

Enantioselective metabolism Pharmacokinetics Chiral pharmacology

β-Keto Modification and Abuse Liability

α-PVP (α-pyrrolidinovalerophenone), also known as β-keto-prolintane, is the direct β-keto analog of prolintane [1]. The introduction of the β-keto group dramatically alters DAT inhibition potency: in structure-activity studies of α-PVP analogs, DAT uptake inhibition potencies varied over a >1500-fold range depending on substitution pattern [2]. α-PVP is classified as a Schedule I controlled substance in the United States due to its high abuse potential, whereas prolintane remains a less stringently scheduled research compound in many jurisdictions [1].

Structural analogs Synthetic cathinones Structure-activity relationship

REM Sleep Reduction vs. Methylphenidate

In a double-blind clinical study using electroencephalography, prolintane produced no changes in sleep latencies or in slow wave sleep (SWS) parameters, while both prolintane and methylphenidate reduced the duration of REM sleep [1]. The higher dose of each drug reduced the percentage of REM sleep. Notably, methylphenidate additionally reduced total sleep time (TST), an effect not observed with prolintane [1].

Sleep pharmacology REM sleep Electroencephalography

Prolintane Hydrochloride: Research Applications


DAT/NET-Selective Transporter Studies

Investigators studying dopaminergic vs. serotonergic contributions to stimulant effects should select prolintane hydrochloride for its ≥10-fold DAT/NET selectivity over SERT [1]. This selectivity profile enables cleaner pharmacological dissection of dopaminergic pathways compared to methyl-substituted prolintane analogs, which exhibit reduced DAT/SERT ratios and mixed transporter activity [1]. Applications include: in vitro transporter binding assays requiring a DAT/NET-predominant NDRI reference; behavioral studies correlating DAT occupancy with locomotor outcomes; and comparative pharmacology experiments distinguishing pure NDRI effects from mixed DAT/SERT inhibition.

Human vs. Rodent Model Validation

Prolintane hydrochloride serves as a critical tool for validating species differences in monoamine transporter pharmacology. The compound's hybrid activity—acting as a DAT/NET uptake inhibitor while functioning as a substrate evoking [3H]serotonin efflux at human SERT (but not rat SERT)—provides a defined benchmark for assessing human-to-rodent translatability [2]. Researchers conducting preclinical behavioral or neurochemical studies in rodents should use prolintane as a reference to calibrate expectations for human SERT pharmacology, as rodent models alone fail to capture the compound's serotonergic substrate activity [2].

Abuse Liability Reference Standard

Prolintane hydrochloride provides a moderate-abuse-liability reference standard for behavioral pharmacology studies, based on its demonstrated profile: locomotor stimulation less than methamphetamine, conditioned place preference at 10-20 mg/kg, intravenous self-administration at 4 mg/kg/infusion, and 38.57% cocaine-appropriate responding in drug discrimination [3]. This graded profile enables: calibration of abuse liability assays requiring a compound with known intermediate reinforcing efficacy; comparative studies of novel psychoactive substances against a well-characterized moderate-liability reference; and investigations into the relationship between DAT/NET inhibition and abuse potential without the confounding variable of pronounced SERT activity.

Enantioselective Metabolite Analysis

Forensic toxicology laboratories and anti-doping testing facilities should procure prolintane hydrochloride as a reference standard for developing enantioselective analytical methods. The differential quantitative metabolite profiles of R-(+)- and S-(-)-prolintane enantiomers in human urine necessitate access to well-characterized racemic material for method validation [4]. Applications include: development of chiral chromatographic methods for distinguishing enantiomeric origin in biological samples; validation of GC-MS or LC-MS/MS protocols for prolintane and oxoprolintane detection; and establishment of reference metabolite libraries for forensic casework interpretation.

REM Suppression vs. Total Sleep Time

Prolintane hydrochloride offers unique utility in sleep pharmacology research due to its differential sleep architecture effects compared to methylphenidate. Whereas both compounds suppress REM sleep, methylphenidate additionally reduces total sleep time (TST)—an effect not observed with prolintane [5]. This dissociation enables: mechanistic studies examining whether REM suppression and TST reduction are pharmacologically separable phenomena; validation of electroencephalography-based sleep scoring protocols requiring a REM-suppressing compound that preserves TST; and comparative investigations into the relationship between specific monoamine transporter inhibition profiles and sleep disruption patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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